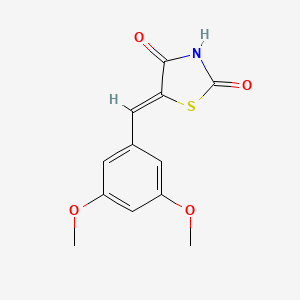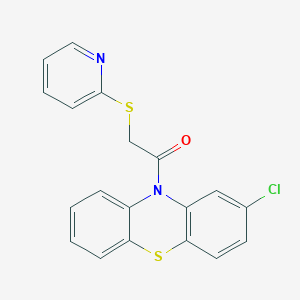![molecular formula C23H20N2O6 B3591430 2-[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B3591430.png)
2-[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Descripción general
Descripción
3-Methylbutyl acetate is one of the key volatile aroma compounds that contribute to the characteristic aroma of apples of different varieties such as royal gala apple and Fiji apples . It also occurs naturally in pear and banana .
Synthesis Analysis
The synthesis of 3-methylbutyl acetate (isopentyl acetate) can be achieved via an esterification process between isopentyl alcohol (3-methylbutanol) and acetic acid with concentrated sulfuric acid as the catalyst . The reaction mechanism involves initial protonation of the carboxyl group, nucleophilic attack by the hydroxyl, proton transfer, and loss of water followed by loss of the catalyzing acid to produce the ester .Molecular Structure Analysis
The molecular structure analysis of 3-methylbutyl acetate can be performed using techniques such as Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR). This technique helps understand how chemical shift, integration, spin-spin splitting all come together to solve 1H NMR problems .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-methylbutyl acetate include the esterification process between isopentyl alcohol (3-methylbutanol) and acetic acid with concentrated sulfuric acid as the catalyst .Physical and Chemical Properties Analysis
3-Methylbutyl acetate is a colorless liquid that is only slightly soluble in water, but very soluble in most organic solvents . It has a strong odor which is described as similar to both banana and pear .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[2-(3-methylbutyl)-1,3-dioxoisoindol-5-yl]-4-oxo-3,1-benzoxazin-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-12(2)8-9-25-21(27)16-6-4-14(10-17(16)22(25)28)20-24-19-7-5-15(30-13(3)26)11-18(19)23(29)31-20/h4-7,10-12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEURNISBBXZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)OC(=O)C)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3591348.png)
![2-(5-methyl-2-furyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B3591356.png)
METHANONE](/img/structure/B3591368.png)
![N-(2-methoxyphenyl)-2-{[(5-methyl-3-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3591376.png)
![N-(2-methoxyphenyl)-4,5-dimethyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B3591382.png)

![N-{4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]phenyl}acetamide](/img/structure/B3591392.png)
![5-(3,4-dimethylphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3591395.png)

![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-2-naphthylacetamide](/img/structure/B3591410.png)

![2-{[3-({[(4-chlorobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid](/img/structure/B3591434.png)
![2-(2-chlorophenoxy)-N-[[3-[[[2-(2-chlorophenoxy)acetyl]amino]methyl]phenyl]methyl]acetamide](/img/structure/B3591440.png)
![4-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B3591462.png)
